molecular formula C17H12ClF3N4O2 B2943912 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide CAS No. 339106-89-7

2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B2943912
CAS No.: 339106-89-7
M. Wt: 396.75
InChI Key: IPPYTNWGGOIMDZ-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide (CAS: 339106-89-7) is a heterocyclic compound featuring a pyridine moiety substituted with chlorine and trifluoromethyl groups, linked via a methylamino bridge to an isoquinolinecarboxamide core. Its molecular formula is C₁₇H₁₂ClF₃N₄O₂, with a molecular weight of 396.76 g/mol . Available data highlight its role as a research chemical, though specific biological targets or mechanisms remain unspecified in the provided evidence .

Properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N4O2/c1-24(15-13(18)6-9(7-23-15)17(19,20)21)25-8-12(14(22)26)10-4-2-3-5-11(10)16(25)27/h2-8H,1H3,(H2,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPYTNWGGOIMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C3=CC=CC=C3C2=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then reacted with methylamine to form the intermediate compound. This intermediate is further reacted with isoquinolinecarboxamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves the use of fluidized-bed reactors for the chlorination and fluorination steps. The process is optimized to achieve high yields and purity, with careful control of reaction temperatures and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research and Application Considerations

  • Agrochemical Potential: Trifluoromethylpyridine derivatives often exhibit insecticidal or fungicidal activity; this compound could be screened for similar utility .
  • Drug Discovery : The carboxamide group is a common pharmacophore in kinase inhibitors (e.g., imatinib analogs), warranting assays against cancer-related targets .

Biological Activity

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide, with CAS number 339106-89-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C17H12ClF3N4O2
  • Molar Mass : 396.75 g/mol
  • Structure : The compound features a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, contributing to its biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.

  • Antithrombotic Activity :
    • Similar compounds have shown promising results as direct Factor Xa inhibitors, which are crucial for preventing thromboembolic diseases. The structural features of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide suggest potential for similar activity .
  • Anticancer Properties :
    • Compounds with isoquinoline structures have been studied for their anticancer effects. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects :
    • Some derivatives of pyridine-based compounds have exhibited neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

StudyFindings
In vitro studies on cancer cell lines Demonstrated significant inhibition of cell growth in breast and lung cancer cell lines, suggesting potential as an anticancer agent.
Factor Xa inhibition assays Showed competitive inhibition with IC50 values comparable to leading anticoagulants, indicating strong potential for therapeutic use in thromboembolic conditions .
Neuroprotection assays Indicated reduced neuronal death in models of oxidative stress, supporting the hypothesis of neuroprotective effects .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for synthesizing this compound?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Coupling of 3-chloro-5-(trifluoromethyl)-2-pyridineamine with a methylating agent (e.g., methyl iodide) under basic conditions to form the methylamino intermediate.
  • Step 2: Condensation with 4-carboxamido-1-oxo-1,2-dihydroisoquinoline via nucleophilic aromatic substitution, using catalysts like Pd(OAc)₂ or CuI to enhance regioselectivity .
  • Optimization: Adjust reaction solvents (e.g., DMF vs. THF) to improve yield. Monitor reaction progress via HPLC (>95% purity threshold) and employ column chromatography for purification.

Basic: Which analytical techniques are critical for characterizing its structural and chemical properties?

Answer:

  • Structural Confirmation: Use X-ray crystallography (as in ) to resolve bond angles and confirm substituent positions, especially the trifluoromethyl group’s orientation .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification.
  • Functional Group Analysis: FT-IR for carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups; ¹⁹F NMR to confirm trifluoromethyl integration .

Advanced: How can researchers resolve contradictory solubility data reported in different solvents?

Answer:

  • Methodological Approach: Conduct systematic solubility studies using the shake-flask method across varied pH (2–12) and temperatures (4–37°C).
  • Thermodynamic Modeling: Apply the van’t Hoff equation to correlate solubility with temperature and Hansen solubility parameters to predict solvent compatibility .
  • Contradiction Analysis: Compare results with structurally analogous compounds (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid in ) to identify substituent-driven discrepancies .

Advanced: What theoretical frameworks guide mechanistic studies of its biological activity?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., JAK2 or EGFR), focusing on hydrogen bonding with the carboxamide group and π-π stacking of the pyridine ring .
  • Kinetic Analysis: Apply Michaelis-Menten kinetics to enzyme inhibition assays, varying substrate concentrations to determine inhibition constants (Ki).
  • Framework Alignment: Link findings to established kinase inhibition mechanisms (e.g., ATP-binding pocket competition) for hypothesis validation .

Advanced: How can computational modeling enhance understanding of its reactivity or degradation pathways?

Answer:

  • Reactivity Prediction: Perform DFT calculations (Gaussian 16) to map electron density distribution, identifying nucleophilic/electrophilic sites susceptible to hydrolysis or oxidation .
  • Degradation Pathways: Simulate pH-dependent degradation using COMSOL Multiphysics, integrating Arrhenius kinetics to predict stability under accelerated storage conditions .
  • Validation: Cross-reference computational results with empirical TGA/DSC data to confirm thermal degradation thresholds.

Advanced: What strategies are effective for identifying its biological targets in complex systems?

Answer:

  • Chemoproteomics: Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to capture target proteins in cell lysates.
  • Pull-Down Assays: Combine with LC-MS/MS for protein identification. Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing .
  • Data Cross-Referencing: Compare results with databases like ChEMBL to prioritize high-confidence targets.

Advanced: How can researchers assess its stability under varying experimental conditions (e.g., light, temperature)?

Answer:

  • Forced Degradation Studies: Expose the compound to UV light (ICH Q1B guidelines), elevated humidity (40°C/75% RH), and acidic/alkaline conditions.
  • Analytical Monitoring: Track degradation products via UPLC-QTOF-MS and assign structures using fragmentation patterns.
  • Kinetic Modeling: Apply pseudo-first-order kinetics to predict shelf-life and storage recommendations .

Advanced: What mechanistic insights can be derived from its enzyme inhibition kinetics?

Answer:

  • Enzyme Assay Design: Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of kinases. Vary ATP concentrations to distinguish competitive vs. non-competitive inhibition.
  • Data Analysis: Fit data to the Cheng-Prusoff equation to calculate IC₅₀ values. Compare with co-crystal structures (e.g., PDB entries) to validate binding modes .
  • Contradiction Resolution: If IC₅₀ varies between assays, assess buffer ionic strength or detergent interference (e.g., Triton X-100).

Advanced: How do structural modifications (e.g., halogen substitution) impact its pharmacological profile?

Answer:

  • SAR Studies: Synthesize analogs replacing the chloro or trifluoromethyl groups with other halogens (e.g., Br, F).
  • Evaluation Metrics: Measure changes in logP (via shake-flask), solubility, and IC₅₀ against target enzymes.
  • Computational Support: Use molecular dynamics simulations (AMBER) to predict altered binding affinities .

Advanced: What challenges arise in scaling up synthesis, and how can they be addressed?

Answer:

  • Process Chemistry Hurdles: Optimize catalyst loading (e.g., Pd/C vs. heterogeneous catalysts) to reduce costs. Address exothermic reactions via flow chemistry systems .
  • Purification Scaling: Replace column chromatography with recrystallization (solvent screening using HSPiP software) or centrifugal partition chromatography.
  • Yield Optimization: Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) affecting throughput .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.